molecular formula C17H18N2OS B2615967 (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-50-5

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine

Cat. No.: B2615967
CAS No.: 865546-50-5
M. Wt: 298.4
InChI Key: FFWUFVNXEUBKSS-UHFFFAOYSA-N
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Description

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine (molecular formula: C₁₇H₁₈N₂OS, molecular weight: 298.40) is a sulfur-containing indole derivative characterized by a thioethylamine side chain and a 4-methoxyphenyl substituent at the 2-position of the indole ring . The compound’s structure combines an indole core—a privileged scaffold in medicinal chemistry—with a methoxy group that enhances electronic modulation of the aromatic system and a thioether linkage that may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUFVNXEUBKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325621
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865546-50-5
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine as an anticancer agent. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Disruption of cell cycle progression.
    • Modulation of key signaling pathways such as PI3K/Akt and MAPK.

Case Study : A study on isoindoline derivatives, which share structural similarities with this compound, showed significant inhibitory effects on cancer cell lines while sparing non-tumorigenic cells. The compound's ability to modulate signaling pathways was crucial for its anticancer effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

  • Mechanism of Action :
    • Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function.

Research Findings : In vitro assays demonstrated that compounds similar to this compound exhibit promising AChE inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Thioether derivatives have been reported to reduce pro-inflammatory cytokine levels, which could be beneficial in treating inflammatory diseases.

  • Mechanism of Action :
    • Inhibition of cytokine secretion such as TNF-alpha and IL-6.

Case Study : A controlled study indicated that thioether derivatives significantly decreased cytokine secretion in macrophages stimulated with lipopolysaccharides (LPS), highlighting their anti-inflammatory potential .

Activity Mechanism Reference
AnticancerInduces apoptosis; modulates PI3K/Akt and MAPK
NeuroprotectionInhibits acetylcholinesterase
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

2-{[2-(4-Methylphenyl)-1H-indol-3-yl]sulfanyl}ethan-1-amine
  • Molecular Formula : C₁₇H₁₈N₂S
  • Molecular Weight : 282.4
  • Key Differences: Replaces the 4-methoxy group with a 4-methyl group on the phenyl ring. The methyl group is a weaker electron-donor (via inductive effect) compared to the methoxy group (resonance and inductive effects), altering the electronic environment of the indole system. Reduced molecular weight (~16 Da) due to the absence of oxygen.
  • Methyl groups may enhance steric hindrance, affecting binding to target receptors .
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Key Features : Incorporates a thiazole ring and oxadiazole group instead of an indole core .
  • Implications :
    • Thiazole and oxadiazole rings are electron-deficient, favoring interactions with polar residues in enzymes or receptors.
    • The absence of an indole system may reduce π-π stacking interactions critical for CNS-targeting activity .

Variations in the Thioether Side Chain

2-(Thiophen-2-YL)ethylamine
  • Molecular Formula : C₁₁H₁₃NS₂
  • Key Differences : Replaces the indole-thioethylamine moiety with thiophene-based amines .
  • Implications :
    • Thiophene rings offer distinct electronic properties (aromaticity with sulfur) but lack the hydrogen-bonding capability of indole’s NH group.
    • Reduced molecular complexity may limit multitarget interactions compared to the indole derivative .
[2-(diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine
  • Key Features: Contains a diethylamino group and a thiazole ring .
  • Thiazole’s metabolic instability (e.g., susceptibility to oxidation) contrasts with the thioether’s relative stability in the main compound .

Physicochemical Properties and Pharmacokinetics

Property (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine 4-Methylphenyl Analog Thiophene-Based Analog
Molecular Weight 298.40 282.4 225.35
Polar Groups Methoxy (OCH₃), NH (indole), primary amine Methyl (CH₃), NH, primary amine Thiophene (S), tertiary amine
Lipophilicity (Predicted) Moderate (LogP ~3.5) Higher (LogP ~4.0) High (LogP ~4.2)
Solubility Moderate (due to methoxy and amine) Low Very low
  • Key Observations: The methoxy group in the main compound improves water solubility compared to the methyl analog but may reduce CNS penetration. The primary amine enables hydrogen bonding, a feature absent in tertiary amine analogs like [2-(diethylamino)-2-phenylethyl] derivatives .

Anti-Inflammatory and Antimicrobial Potential

  • Indole-2-carboxamide derivatives (e.g., from Liu et al., 2016) exhibit anti-inflammatory activity by modulating cytokine production . The thioethylamine side chain in the main compound may similarly interact with inflammatory targets like COX-2 or NF-κB.
  • 4-(Indol-3-yl)thiazole-2-amines show antimicrobial activity against Gram-positive bacteria . The sulfur atom in the main compound’s thioether linkage could enhance membrane disruption, a mechanism seen in other sulfur-containing antibiotics.

Metabolic Stability

  • Thioethers are generally more oxidation-resistant than thiols but may still form sulfoxides in vivo. This contrasts with thiazole-containing compounds (e.g., ), which are prone to ring oxidation .

Biological Activity

The compound (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine is a thioether derivative of indole, notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anti-cancer properties, and receptor interactions based on recent research findings.

  • Molecular Formula : C17H18N2OS
  • Molecular Weight : 298.40 g/mol
  • CAS Number : 865546-50-5
  • Purity : 95% .

Cytotoxicity and Anti-Cancer Activity

Recent studies have evaluated the cytotoxic effects of various indole derivatives, including this compound, against human cancer cell lines. The following findings summarize the cytotoxic potential:

CompoundIC50 (µM)Cell LineEffect
This compound14.74 ± 1.5A549 (Lung Cancer)Significant cytotoxicity observed
Compound 613.95 ± 2.5A549Most potent among studied derivatives
Compound 414.74 ± 1.5A549Inhibited interleukin release by tenfold

The MTT assay results indicate that the compound exhibits significant cytotoxic effects, particularly in A549 lung cancer cells, with an IC50 value demonstrating its potency .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cell lines, with varying percentages of cells undergoing apoptosis depending on the derivative used.
    • Early apoptosis: 28.9% to 42.7%
    • Late apoptosis: Up to 42.7% .
  • Inhibition of Interleukin Release : Notably, certain derivatives significantly inhibited interleukin-6 release in treated cells, which is crucial for inflammation and cancer progression .

Study on Indole Derivatives

A comprehensive study focused on various substituted indole derivatives, including our compound of interest, revealed that compounds with a methoxy group exhibited enhanced lipophilicity and biological activity compared to their unsubstituted counterparts. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the phenyl ring can significantly influence the biological outcomes .

Molecular Modeling and Pharmacokinetics

Research involving molecular modeling has suggested favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this compound, indicating good permeability across the blood-brain barrier (BBB). This suggests potential for central nervous system applications .

Q & A

Q. What are the optimal synthetic routes for preparing (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(4-methoxyphenyl)-1H-indole-3-thiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF). Characterization typically employs 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm purity and structure . For scalability, column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond angles and substituent orientations, as demonstrated for similar indole derivatives . Complementary techniques include FT-IR for functional group analysis (e.g., N–H stretch at ~3300 cm⁻¹) and LC-MS to verify molecular weight .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Begin with antimicrobial screening using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, as described for structurally related indole-thioether compounds . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can molecular docking elucidate its mechanism of action against therapeutic targets?

Use software like AutoDock Vina to dock the compound into active sites of targets (e.g., bacterial DNA gyrase or fungal CYP51). Optimize force fields for sulfur-containing ligands and validate binding poses with molecular dynamics simulations. Reference crystal structures from the PDB (e.g., 4URO for CYP51) to refine docking accuracy .

Q. What strategies address contradictory bioactivity data across replicate studies?

Implement a split-plot experimental design to isolate variability sources (e.g., cell passage number, reagent batches). Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers, while dose-response curves with 95% confidence intervals improve reproducibility . Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence) .

Q. How does the 4-methoxyphenyl substituent influence structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 4-fluoro or unsubstituted phenyl) reveal that the methoxy group enhances lipophilicity (logP ↑), improving membrane permeability. Replace the methoxy with electron-withdrawing groups (e.g., nitro) to test effects on target affinity. QSAR models using Hammett constants (σ) can quantify electronic contributions .

Q. What protocols ensure stability during long-term storage?

Store lyophilized samples at −80°C under argon to prevent oxidation of the thioether moiety. For solution-phase storage, use deuterated DMSO with stabilizers (e.g., 0.1% BHT) and monitor degradation via HPLC-UV at 254 nm. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Q. How can in silico toxicology models predict its safety profile?

Tools like ProTox-II assess acute toxicity (LD₅₀) and organ-specific risks. Input SMILES strings to evaluate Ames test positivity (mutagenicity) and cytochrome P450 inhibition. Cross-reference with ToxCast data to identify potential endocrine disruption pathways .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols for analogous indole-thioethers in .
  • Docking & Dynamics : Use PubChem (CID: [compound-specific]) for 3D conformer libraries .
  • Data Analysis : Apply R packages (e.g., drc for dose-response modeling) .

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